Benzenesulfonic acid, 3-(aminomethyl)-
Description
This compound features a zwitterionic structure due to the coexistence of the acidic sulfonic acid group (-SO3H) and the basic aminomethyl moiety. Its unique electronic and steric properties make it relevant in biochemical derivatization, fluorescence modulation, and materials science .
Properties
CAS No. |
61215-88-1 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-(aminomethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) |
InChI Key |
RQCHLUZDNJBPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)CN |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation and Subsequent Functionalization
Sulfonation of Benzene Derivatives
The foundational step in synthesizing 3-(aminomethyl)benzenesulfonic acid involves sulfonation of a benzene precursor. Classical sulfonation employs concentrated sulfuric acid (≥96%) at 50–80°C to introduce the sulfonic acid group (-SO₃H) onto the aromatic ring. For regioselective substitution at the meta position, directing groups or steric hindrance strategies are critical.
Reaction Conditions :
Introduction of the Aminomethyl Group
After sulfonation, the aminomethyl (-CH₂NH₂) group is introduced at the meta position. Two primary approaches dominate:
Mannich Reaction
The Mannich reaction facilitates the one-pot introduction of the aminomethyl group using formaldehyde and ammonia or primary amines.
Protocol :
- React sulfonated benzene (1 equiv) with formaldehyde (1.2 equiv) and ammonium chloride (1.5 equiv) in aqueous ethanol.
- Heat at 60°C for 3 hours under reflux.
- Neutralize with sodium bicarbonate and extract with ethyl acetate.
Yield : 65–72% after recrystallization.
Reductive Amination
A ketone intermediate is first generated via Friedel-Crafts acylation, followed by reductive amination:
Friedel-Crafts Acylation :
Reductive Amination :
Multi-Step Synthesis via Protected Intermediates
Nitromethyl Intermediate Route
This method avoids direct handling of volatile amines by utilizing nitro groups as protected amines:
Nitration :
Reduction to Aminomethyl :
Advantages : High regioselectivity and scalability for industrial production.
Catalytic Methods for Enhanced Efficiency
Green Chemistry Approaches
Solvent-Free Synthesis
Microwave-assisted reactions reduce energy consumption:
Industrial-Scale Production
Continuous Flow Reactors
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |
|---|---|---|---|---|
| Mannich Reaction | 65–72 | 60 | 3 | Moderate |
| Reductive Amination | 70–75 | 25 | 12 | High |
| Nitromethyl Route | 88–92 | 25 | 6 | Industrial |
| Pd Catalysis | 78 | 100 | 12 | Lab-scale |
| Solvent-Free | 75 | 100 (MW) | 0.25 | Moderate |
Optimization Strategies
Byproduct Mitigation
- Side Products : Bis-aminomethyl derivatives (≤5%).
- Removal : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts or other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzenesulfonic acid, 3-(aminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the production of surfactants, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-(aminomethyl)- involves its interaction with molecular targets through its sulfonic acid and aminomethyl groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Mechanistic and Environmental Considerations
- Membrane Permeability: The zwitterionic nature of 3-(aminomethyl)-benzenesulfonic acid enhances permeability in charged chitosan membranes compared to cationic or neutral analogues (e.g., theophylline) due to electrostatic interactions .
- Biodegradability: Benzenesulfonic acid derivatives with alkyl chains (e.g., C10-13-alkyl derivatives) show varied environmental persistence. The aminomethyl group may improve biodegradability via microbial deamination pathways .
Q & A
Q. What are the key synthetic routes for 3-(aminomethyl)benzenesulfonic acid, and how can reaction conditions be optimized?
The synthesis typically involves sulfonation of a benzene derivative followed by functionalization. For example:
- Sulfonation : Benzene derivatives undergo sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
- Aminomethyl Introduction : The aminomethyl group (-CH₂NH₂) can be introduced via nucleophilic substitution or reductive amination. For instance, chloroacetyl chloride may react with ammonia or amines under controlled conditions (dry DMF, room temperature) to form intermediates, which are further reduced . Optimization involves adjusting reaction time (e.g., 2–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yield .
Q. Which analytical techniques are critical for characterizing 3-(aminomethyl)benzenesulfonic acid and its derivatives?
- Mass Spectrometry (ESI-MS) : Identifies molecular weight and fragmentation patterns, crucial for verifying derivatization (e.g., detecting cross-links in protein modifications) .
- Nuclear Magnetic Resonance (NMR) : Resolves structural details, such as the position of the aminomethyl group on the aromatic ring .
- Chromatography (HPLC/SEC) : Assesses purity and monitors aggregation behavior in solution .
Q. How should 3-(aminomethyl)benzenesulfonic acid be stored to ensure long-term stability?
Store at –20°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Desiccants are recommended to avoid moisture absorption, which can degrade sulfonic acid groups .
Advanced Questions
Q. How is 3-(aminomethyl)benzenesulfonic acid utilized in studying protein oxidative modifications?
This compound derivatives 3,4-dihydroxyphenylalanine (DOPA) residues formed during metal-catalyzed oxidation (e.g., Cu²⁺/ascorbate systems). Steps include:
- Derivatization : React with the target protein (e.g., insulin) to form stable adducts .
- Detection : Use ESI-MS to localize modified residues and quantify DOPA content via calibration curves . This method is critical for understanding aggregation mechanisms in diseases like diabetes .
Q. What experimental designs are recommended to assess metal-ion interactions with 3-(aminomethyl)benzenesulfonic acid?
- Chelation Studies : Titrate the compound with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor changes using UV-Vis spectroscopy or isothermal titration calorimetry (ITC) .
- Catalytic Activity : Evaluate its role in metal-catalyzed reactions (e.g., oxidation of ascorbate) to infer binding affinities and mechanistic pathways .
Q. How can researchers resolve contradictions in solubility data for benzenesulfonic acid derivatives?
- Systematic Solubility Profiling : Test derivatives in solvents (water, ethanol, DMSO) at varying pH and temperatures.
- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., toluene sulfonic acid) to identify trends in hydrophilicity/hydrophobicity .
Q. What in vitro assays are suitable for evaluating the anticancer potential of 3-(aminomethyl)benzenesulfonic acid derivatives?
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Apoptosis Detection : Employ flow cytometry with Annexin V/PI staining to assess mechanism of action .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonamide groups) and correlate with bioactivity .
Methodological Notes
- Synthesis Optimization : Reflux conditions (e.g., ethanol, 1–3 hours) improve yields for intermediates like thioureas .
- Data Validation : Always cross-check spectral data (NMR, MS) with computational simulations (e.g., DFT) to confirm assignments .
- Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for cell-line variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
